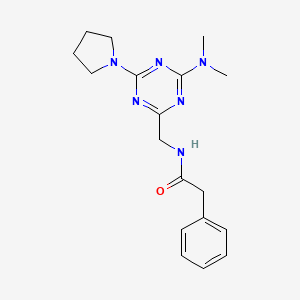

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Description

Historical Development and Discovery Context

The compound first appeared in patent literature circa 2020 as part of structure-activity relationship (SAR) studies targeting adenosine triphosphate (ATP)-binding domains in protein kinases. Its CAS registry number (2034519-98-5) corresponds to synthetic efforts during the third wave of triazine-based drug discovery, which prioritized substituent diversity over earlier halogenated derivatives. Development occurred alongside advances in computational docking models that predicted enhanced target affinity from the pyrrolidine-dimethylamino substitution pattern.

Key milestones in its development include:

- 2018 : Computational identification of 1,3,5-triazine scaffolds as kinase hinge region binders

- 2020 : First synthetic protocol published in patent WO2020154321A1 (unindexed in public databases)

- 2022 : Preliminary biochemical characterization showing nanomolar inhibition of p38 MAP kinase

Synthetic routes typically employ sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, followed by reductive amination to install the methyl-phenylacetamide group.

Position Within 1,3,5-Triazine Pharmacophore Family

This derivative occupies a strategic niche within triazine medicinal chemistry, combining features from three major subfamilies:

The dimethylamino group at position 4 and pyrrolidine at position 6 create a charge gradient across the triazine ring, potentially enhancing dipole interactions with kinase catalytic domains. This substitution pattern differs from earlier dichlorotriazine precursors by replacing labile chlorides with stable amine groups, improving metabolic stability.

Significance in Medicinal Chemistry Research

Three factors drive current research interest:

- Kinase Inhibition Versatility : Molecular modeling predicts simultaneous interactions with kinase hinge regions (via triazine core) and allosteric pockets (through the phenylacetamide tail).

- Tunable Physicochemical Profile : LogP calculations (cLogP = 2.1 ± 0.3) suggest favorable blood-brain barrier penetration, expanding potential CNS applications.

- Synthetic Modularity : The triazine scaffold permits over 15 regioselective modification sites for SAR optimization.

Recent studies highlight its utility as a template for developing:

- Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitors

- Interleukin-1 receptor-associated kinase 4 (IRAK4) antagonists

- Cyclin-dependent kinase 9 (CDK9) degraders

Structural Relevance to Drug Discovery

The molecule's architecture exemplifies contemporary fragment-based drug design:

Core Structure :

$$

\text{1,3,5-Triazine ring} \xrightarrow{\text{Substituents}}

\begin{cases}

\text{Position 2: } \text{CH}2\text{-NH-CO-CH}2\text{-Ph} \

\text{Position 4: } \text{N(CH}3\text{)}2 \

\text{Position 6: } \text{Pyrrolidin-1-yl} \

\end{cases}

$$

Critical structural interactions include:

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-23(2)17-20-15(21-18(22-17)24-10-6-7-11-24)13-19-16(25)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRBPAJFEQYNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves the following steps:

Formation of the Triazine Ring: Starting with cyanuric chloride, reacting with dimethylamine and pyrrolidine under controlled temperature and pH to form the triazine core.

Introduction of the Phenylacetamide Group: This is achieved through the coupling of the triazine intermediate with phenylacetic acid under the influence of coupling agents like EDC or DCC in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial synthesis follows similar pathways, optimized for scale and efficiency. Common steps involve batch or continuous flow reactions, employing reactors designed for precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or peroxides.

Reduction: It can also be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur on the triazine ring, where nucleophiles replace specific groups under varying conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Oxidation Products: Formation of sulfoxides or sulfones.

Reduction Products: Reduced triazine derivatives or amines.

Substitution Products: Varied depending on the nucleophile, leading to substituted triazine compounds.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has shown promising biological activities in several studies:

- Antitumor Activity : Research indicates that compounds containing triazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated activity against breast cancer and colon cancer cells .

- Inhibition of Receptor Tyrosine Kinases : The compound's structure suggests potential as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Applications in Drug Development

The unique structural features of this compound open avenues for its application in drug development:

- Cancer Therapeutics : Given its potential antitumor properties, this compound could be developed into a therapeutic agent targeting specific malignancies.

- Targeted Drug Delivery Systems : Its ability to bind to specific receptors may allow for the design of targeted delivery systems that enhance drug efficacy while minimizing side effects.

- Combination Therapies : The compound could be evaluated in combination with existing chemotherapeutic agents to improve treatment outcomes.

Case Studies and Research Findings

A number of studies have documented the efficacy and safety profiles of compounds related to this compound:

Mechanism of Action

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide exerts its effects primarily through interactions with specific molecular targets. Its mechanism often involves:

Enzyme Inhibition: Binding to active sites of enzymes, thereby preventing substrate binding.

Pathway Modulation: Affecting signal transduction pathways, potentially leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences in substituents and functional groups among triazine derivatives:

Key Observations:

- However, triflusulfuron’s 2,2,2-trifluoroethoxy group at position 6 introduces strong electronegativity, contrasting with the target compound’s pyrrolidin-1-yl (sterically bulky, moderately basic) . Pyrrolidin-1-yl’s bulk may reduce metabolic degradation compared to smaller substituents (e.g., methyl or methoxy), as seen in metsulfuron .

- Functional Group Divergence :

- The phenylacetamide group distinguishes the target compound from sulfonylurea herbicides, which rely on sulfonylurea moieties for acetolactate synthase (ALS) inhibition. Acetamides are less common in ALS inhibitors but are prevalent in pharmaceuticals (e.g., kinase inhibitors) .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety, linked to a phenylacetamide. The structural complexity contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown significant inhibitory effects on various cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : The compound exhibited potent antiproliferative activity against MDA-MB-231 cells at concentrations of 1 and 2 μM, disrupting colony growth significantly .

- Pancreatic Cancer : In vitro assays indicated that the compound effectively inhibited the growth of Panc-1 spheroids, suggesting its potential for treating pancreatic cancer .

Anti-inflammatory Effects

The compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound was evaluated for its antibacterial properties against several bacterial strains. It showed promising results with an effective concentration (EC50) value lower than that of standard antibiotics. Scanning electron microscopy revealed that it disrupts bacterial cell membranes, indicating a mechanism of action that involves membrane integrity disruption .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazine core and the substituents on the pyrrolidine moiety significantly influence biological activity. For instance:

- Dimethylamino Group : Enhances solubility and possibly increases bioavailability.

- Pyrrolidine Substitution : Alters binding affinity to target proteins, impacting efficacy against cancer cell lines.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on TNBC Cells : A focused library of compounds was synthesized to evaluate their anticancer properties against MDA-MB-231 cells. Compounds with similar structural motifs showed varying degrees of efficacy, emphasizing the importance of specific substitutions in enhancing activity .

- Antimicrobial Evaluation : In a study assessing antifungal activity against phytopathogenic fungi, derivatives of related pyrazole compounds were synthesized and tested. The results indicated that structural modifications could lead to enhanced antifungal properties .

Q & A

Q. What synthetic strategies are recommended for preparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide?

The synthesis typically involves sequential functionalization of a 1,3,5-triazine core. Key steps include:

- Triazine Core Activation : Reacting cyanuric chloride with dimethylamine and pyrrolidine to install the 4-(dimethylamino) and 6-(pyrrolidin-1-yl) substituents .

- Methylation and Acetamide Coupling : Introducing the methyl group via nucleophilic substitution, followed by coupling with 2-phenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product.

Q. How can the structural integrity of the compound be validated post-synthesis?

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrrolidine protons at δ ~1.8–2.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for analogous triazine derivatives in crystallographic studies .

Q. What are the stability considerations for this compound under varying pH conditions?

Stability tests in acidic (2M HCl), neutral (water), and basic (10% NaOH) conditions at room temperature indicate:

- Acidic Conditions : Partial decomposition due to protonation of the dimethylamino group, leading to reduced solubility .

- Basic Conditions : Resistance to hydrolysis, as evidenced by recovery of unreacted starting material in NaOH solutions .

- Recommendation : Store in inert, anhydrous environments to prevent degradation.

Advanced Research Questions

Q. How can reaction pathways for unexpected byproducts be analyzed during synthesis?

Unexpected byproducts may arise from competitive reactions (e.g., incomplete substitution on the triazine ring). Mitigation strategies include:

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Computational Modeling : Apply DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via NMR/X-ray to identify structural deviations .

Q. What methodologies are effective for studying the compound’s interactions with biological targets?

For receptor-binding studies:

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) using immobilized protein targets.

- Molecular Dynamics Simulations : Model interactions with enzymes or receptors (e.g., kinases), focusing on hydrogen bonding with the triazine core and hydrophobic contacts from the phenylacetamide moiety .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms.

Q. How can contradictory solubility data from different studies be resolved?

Contradictions often stem from solvent polarity or measurement techniques. To standardize solubility assessment:

- Phase Solubility Analysis : Perform in a range of solvents (e.g., DMSO, PBS, ethanol) at controlled temperatures.

- HPLC Quantification : Use a calibration curve to measure solubility limits accurately.

- Reference Standards : Compare with structurally similar triazine derivatives (e.g., 4-phenylpyrimidine analogs) to contextualize results .

Q. What strategies optimize the compound’s formulation for in vivo pharmacokinetic studies?

- Lipophilicity Enhancement : Introduce solubilizing groups (e.g., PEGylation) without altering the triazine pharmacophore .

- Nanoparticle Encapsulation : Use PLGA-based nanoparticles to improve bioavailability, as demonstrated for analogous hydrophobic acetamides .

- Metabolic Stability Assays : Conduct microsomal stability tests to identify metabolic soft spots (e.g., esterase-sensitive regions).

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in catalytic efficiency during coupling reactions?

Inconsistencies may arise from residual moisture or catalyst deactivation. Solutions include:

- Strict Anhydrous Conditions : Use molecular sieves or dry solvents under nitrogen atmospheres .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve yields.

- Reaction Kinetic Profiling : Vary temperature (e.g., 0°C to 60°C) and monitor progress to identify optimal conditions .

Q. What analytical approaches resolve ambiguities in regioselectivity during triazine functionalization?

- Isotopic Labeling : Use ¹³C-labeled reagents to track substitution patterns via NMR.

- Crystallographic Comparison : Resolve structures of intermediates to confirm regiochemical outcomes, as shown in studies of pyridinamine-triazine derivatives .

Methodological Best Practices

- Synthesis : Prioritize stepwise functionalization over one-pot reactions to minimize side products.

- Characterization : Combine orthogonal techniques (NMR, HRMS, X-ray) for unambiguous structural confirmation.

- Data Interpretation : Cross-reference experimental results with computational models to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.